NH2-DOTA-GA, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid conjugated with an aminoethyl group, is a derivative of the macrocyclic chelator DOTA. This compound is primarily utilized in nuclear medicine and radiopharmaceutical applications due to its ability to form stable complexes with various metal ions, particularly gallium-68 and lutetium-177. Its structure allows it to act as a bifunctional chelator, effectively linking radionuclides to biomolecules for imaging and therapeutic purposes .
NH2-DOTA-GA belongs to the class of chelating agents, specifically macrocyclic chelators. It is classified under the category of radiopharmaceuticals and is widely used in positron emission tomography (PET) imaging and targeted radiotherapy . The compound's ability to bind metal ions makes it crucial for developing radiolabeled peptides used in diagnostic imaging and treatment of cancers.
The synthesis of NH2-DOTA-GA typically involves a combination of solid-phase and solution-phase synthesis strategies. The process often requires protective groups to ensure selective reactions at specific sites on the molecule .
For large-scale production, optimizing reaction conditions and utilizing automated synthesis equipment can enhance yield and purity. The typical reaction conditions for labeling with gallium-68 involve buffers like HEPES at pH levels between 3.5 and 4.5, heated at approximately 95°C .
The molecular structure of NH2-DOTA-GA features a macrocyclic framework composed of a tetraazacyclododecane core with four acetic acid arms. The aminoethyl group enhances its solubility and binding properties .
NH2-DOTA-GA participates in various chemical reactions, including:
The complexation reactions typically require specific buffers (e.g., ammonium acetate) and controlled temperatures (around 95°C) to achieve high radiochemical yields .
NH2-DOTA-GA acts as a bifunctional chelator that binds both to target biomolecules (like peptides) and radionuclides. This dual binding capability allows it to facilitate targeted delivery of radioactive isotopes to specific tissues or cells .
In studies involving prostate-specific membrane antigen (PSMA) ligands, NH2-DOTA-GA has shown enhanced tumor accumulation in animal models, indicating its effectiveness in targeting cancer cells . The pharmacokinetics suggest rapid internalization into cells, influenced by the characteristics of the conjugated peptide.
Relevant analyses indicate that NH2-DOTA-GA exhibits favorable lipophilicity and protein binding characteristics that are crucial for its application in vivo .
NH2-DOTA-GA has several scientific uses:
The compound's unique properties enable it to serve as a versatile tool in both diagnostic and therapeutic settings within nuclear medicine. Its ability to form stable complexes with radionuclides while maintaining high specificity for biological targets positions it as an invaluable asset in contemporary medical research and applications.
The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in 1976 marked a watershed in macrocyclic chelator design, establishing unprecedented thermodynamic stability with lanthanide and radiometal ions [4] [9]. This tetraazacyclododecane scaffold became the cornerstone for diagnostic and therapeutic radiopharmaceuticals, with its Gd³⁺ complex (gadoteric acid) achieving clinical adoption as an MRI contrast agent. The inherent limitations of native DOTA—particularly its constrained conjugation capacity and suboptimal radiolabeling kinetics with emerging isotopes—drove systematic molecular innovation.
Table 1: Evolution of Key DOTA-Based Bifunctional Chelators
Chelator | Structural Innovation | Primary Application Advancements | Limitations Addressed |
---|---|---|---|
DOTA | Native macrocycle with 4 acetic acid arms | Gd³⁺ MRI contrast (gadoteric acid); ¹¹¹In/⁹⁰Y radiopharmaceuticals | Low biomolecule conjugation efficiency |
DOTA-NHS | Activated N-hydroxysuccinimide ester | Peptide/protein conjugation via amines | Nonspecific binding; hydrolysis instability |
p-SCN-Bn-DOTA | Thiocyanate isothiocyanate functional group | Thiol-directed conjugation | Heterogeneous conjugation products |
NH₂-DOTA-GA | Aminoethyl spacer arm + glutaric acid linker | Site-specific biomolecule coupling; enhanced Ga-68/Lu-177 labeling | Steric hindrance; slow radiolabeling kinetics |
The critical transition to bifunctional chelators (BFCs) emerged in the late 1980s, enabling covalent linkage to targeting vectors like antibodies and peptides. Early derivatives like DOTA-N-hydroxysuccinimide (DOTA-NHS) ester enabled amine coupling but suffered from hydrolysis instability and nonspecific binding. The subsequent generation incorporated specialized linker architectures, culminating in NH₂-DOTA-GA (C₂₁H₃₈N₆O₉, MW 518.56 g/mol)—a purpose-built BFC featuring an aminoethylamine spacer and glutaric acid (GA) carboxylate bridge [1] [8]. This design preserved the robust DOTA coordination sphere while introducing a sterically optimized, nucleophile-ready amine terminus for directed bioconjugation. Its adoption accelerated with the clinical validation of ⁶⁸Ga/¹⁷⁷Lu-DOTA-peptide theranostics (e.g., DOTATATE) for neuroendocrine tumors, highlighting the indispensable role of tailored chelator-linker systems [3] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7